Regiochemical Positional Differentiation
The target compound bears the tributylstannyl group at pyridine C-2 and the nitrile at C-3, establishing an ortho relationship between the two substituents and placing the stannyl group ortho to the pyridine nitrogen. This contrasts with the commercially available regioisomer 3-(tributylstannyl)-2-pyridinecarbonitrile (CAS 1416437-24-5), where the stannyl group is meta to the nitrogen and the nitrile is ortho . The 2-stannyl orientation in the target compound positions the C–Sn bond adjacent to the electron-withdrawing nitrile, which is expected to polarize the C–Sn bond and influence the rate of transmetalation in the Stille catalytic cycle [1]. In the Negishi coupling study of 2-tri-n-butylstannyl-5-bromopyridine by Getmanenko and Twieg, the proximity of the stannyl group to the pyridine nitrogen was shown to suppress coupling reactivity at the adjacent halide position (isolated yield of only 8% for alkylzinc chloride coupling), demonstrating the profound steric and electronic influence of the 2-stannyl orientation [1]. Regioisomeric coupling products from Stille reactions of 2-stannyl-3-cyanopyridine versus 3-stannyl-2-cyanopyridine are constitutionally distinct molecules, leading to different biological or materials properties in downstream applications. The target compound is the only stannylated pyridinecarbonitrile that can deliver a 3-cyanopyridin-2-yl fragment via Stille coupling.
| Evidence Dimension | Regiochemical substitution pattern and synthetic product identity |
|---|---|
| Target Compound Data | Stannyl at C-2; nitrile at C-3 (ortho-Sn to N, ortho-Sn to CN). Stille coupling product: 2-aryl-3-cyanopyridine |
| Comparator Or Baseline | 3-(Tributylstannyl)-2-pyridinecarbonitrile (CAS 1416437-24-5): stannyl at C-3, nitrile at C-2 (meta-Sn to N). Stille coupling product: 3-aryl-2-cyanopyridine. 5-(Tributylstannyl)pyridine-3-carbonitrile (CAS 153435-62-2): stannyl at C-5, nitrile at C-3 (para-Sn to N). Stille product: 5-aryl-3-cyanopyridine. 6-(Tributylstannyl)nicotinonitrile (CAS 876518-73-9): stannyl at C-6, nitrile at C-3 (para-Sn to CN). Stille product: 6-aryl-3-cyanopyridine. |
| Quantified Difference | Regioisomeric products are structurally and constitutionally non-identical (Δ = distinct connectivity). Direct quantitative activity comparison data are not available in the open literature for this specific compound; explicit experimental head-to-head Stille coupling rate or yield data comparing regioisomers are lacking. |
| Conditions | Not applicable (regiochemical identity comparison) |
Why This Matters
Procurement of the correct regioisomer is mandatory because Stille coupling with the wrong isomer produces a constitutionally different product; no downstream optimization can correct a regiochemical mismatch.
- [1] Getmanenko, Y. A.; Twieg, R. J. Unprecedented Negishi Coupling at C–Br in the Presence of a Stannyl Group as a Convenient Approach to Pyridinylstannanes and Their Application in Liquid Crystal Synthesis. J. Org. Chem. 2008, 73, 830–839. View Source
